
1,3,4-Oxadiazole-2(3H)-thione, 5-(4,6-diphenyl-2-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(4,6-diphenyl-2-pyrimidinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the oxadiazole family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole-2(3H)-thione, 5-(4,6-diphenyl-2-pyrimidinyl)- typically involves the reaction of 4-[(4-methoxyphenyl)-methylidene]-3-chloro-methyl-5(4H)-isoxazolone with 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol in the presence of sodium hydrogen carbonate in dry ethanol. This reaction yields the desired compound with a high yield of 92% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions mentioned above to scale up the synthesis. This includes ensuring the purity of reagents, maintaining precise reaction temperatures, and employing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione, 5-(4,6-diphenyl-2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione, 5-(4,6-diphenyl-2-pyrimidinyl)- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to bacterial cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2-thiol: Known for its antimicrobial and anti-inflammatory properties.
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: Exhibits similar biological activities but with different potency and selectivity.
4,6-Diphenyl-2-pyrimidinyl derivatives: These compounds also show antimicrobial and anticancer activities.
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione, 5-(4,6-diphenyl-2-pyrimidinyl)- stands out due to its unique combination of the oxadiazole and pyrimidine rings, which enhances its biological activity and selectivity. This makes it a valuable compound for further research and development in various fields .
Properties
CAS No. |
202746-86-9 |
|---|---|
Molecular Formula |
C18H12N4OS |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-(4,6-diphenylpyrimidin-2-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C18H12N4OS/c24-18-22-21-17(23-18)16-19-14(12-7-3-1-4-8-12)11-15(20-16)13-9-5-2-6-10-13/h1-11H,(H,22,24) |
InChI Key |
VQYOZCLPFQCHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=NNC(=S)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1)](/img/structure/B12578423.png)
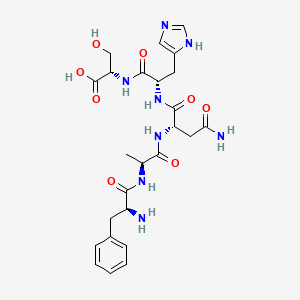
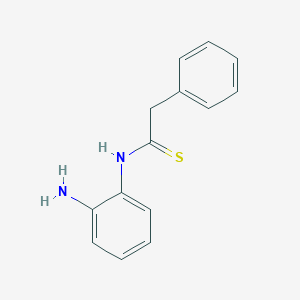
![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)
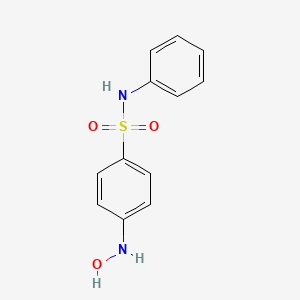
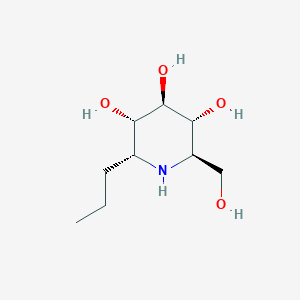
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
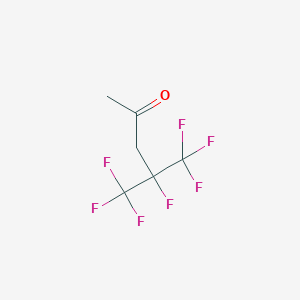

![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)

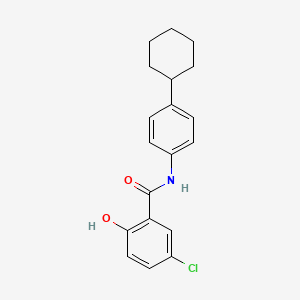
![4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline](/img/structure/B12578483.png)
![3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B12578493.png)
